molecular formula C11H13ClO B13517138 (1-(3-Chlorobenzyl)cyclopropyl)methanol

(1-(3-Chlorobenzyl)cyclopropyl)methanol

Cat. No.: B13517138
M. Wt: 196.67 g/mol
InChI Key: QYSLSHANIBZCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(3-Chlorobenzyl)cyclopropyl)methanol is a chiral cyclopropane-containing alcohol of interest in medicinal and agricultural chemistry research. This compound belongs to a class of chemicals where the presence of a hydroxyl group is fundamental for the expression of antifungal activity, particularly against phytopathogenic fungi . Research on structurally similar compounds, such as the 4'-chlorophenyl analog, has demonstrated significant fungistatic activity against organisms like Botrytis cinerea , a pathogen responsible for grey mould in over 235 plant species . The strained, three-membered cyclopropyl ring is a versatile scaffold in organic synthesis, known to impart specific steric and electronic properties that can influence the biological activity and metabolic stability of larger molecules . The primary alcohol functional group also makes it a valuable synthetic intermediate, capable of undergoing further transformations such as oxidation or substitution to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

[1-[(3-chlorophenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C11H13ClO/c12-10-3-1-2-9(6-10)7-11(8-13)4-5-11/h1-3,6,13H,4-5,7-8H2

InChI Key

QYSLSHANIBZCHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=CC=C2)Cl)CO

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Organic Transformations

Stereoselective Synthesis of (1-(3-Chlorobenzyl)cyclopropyl)methanol and its Isomers

Achieving stereocontrol in the synthesis of substituted cyclopropanes is paramount, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. This section details methodologies for the stereoselective construction of the cyclopropylmethanol (B32771) framework.

The formation of the cyclopropane (B1198618) ring is a critical step that can be accomplished through various diastereoselective cyclopropanation reactions. One powerful strategy involves the directed Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives. researchgate.net In this approach, a pre-existing hydroxyl group on an allylic alcohol can direct the cyclopropanating reagent (typically generated from diiodomethane (B129776) and a zinc-copper couple) to one face of the double bond, resulting in high diastereoselectivity. The rigidity of the cyclopropyl core in the starting material can enhance this facial selectivity. researchgate.net

Another contemporary method for diastereoselective cyclopropanation involves the formal coupling of carbon pronucleophiles and unactivated alkenes, which can be mediated by the electrolysis of thianthrene. nih.gov This electrochemical approach generates dicationic adducts from alkenes, which then react with methylene (B1212753) pronucleophiles to form the cyclopropane ring with high diastereoselectivity. nih.gov The choice of starting materials and reaction conditions is crucial for controlling the relative stereochemistry of the substituents on the newly formed ring.

Reaction TypeKey ReagentsStereocontrol ElementTypical Diastereoselectivity
Directed Simmons-SmithCH₂I₂/Zn(Cu)Hydroxyl group coordinationHigh
Electrochemical CyclopropanationThianthrene, Methylene PronucleophilesSubstrate geometryHigh

The synthesis of specific enantiomers of this compound requires the use of enantioselective methods. Catalytic asymmetric cyclopropanation is a prominent strategy. For instance, Michael-initiated ring-closure (MIRC) reactions can be rendered enantioselective by employing chiral catalysts. The reaction of α,β-unsaturated esters with α-halo carbonyl compounds in the presence of a chiral catalyst can produce highly enantioenriched cyclopropane derivatives. nih.gov

Biocatalysis offers another powerful avenue for enantioselective synthesis. Engineered carbene transferases, such as modified myoglobins or cytochrome P450 enzymes, can catalyze intramolecular cyclopropanation reactions with high stereoselectivity. rochester.edu These enzymatic approaches can provide access to specific enantiomers of fused cyclopropyl-γ-lactones, which can serve as versatile intermediates for the synthesis of chiral trisubstituted cyclopropanes. rochester.edu

ApproachCatalyst/ReagentKey TransformationTypical Enantiomeric Excess (ee)
Asymmetric MIRCChiral Phase-Transfer CatalystMichael addition followed by intramolecular substitution93-97%
Biocatalytic CyclopropanationEngineered Carbene TransferaseIntramolecular carbene insertionHigh

The introduction of the 3-chlorobenzyl group with precise positional control is a key challenge. One effective strategy involves the use of transition metal-catalyzed cross-coupling reactions. researchgate.net For instance, a pre-functionalized cyclopropyl organometallic reagent, such as a cyclopropyl Grignard or organozinc species, can be coupled with 3-chlorobenzyl bromide in the presence of a suitable catalyst (e.g., palladium or nickel complexes). bohrium.com This approach ensures that the 3-chlorobenzyl group is attached specifically to the desired carbon atom of the cyclopropane ring.

Alternatively, a cyclopropyl boronic acid or ester can undergo a Suzuki-Miyaura coupling with 3-chlorobenzyl halide. bohrium.com The versatility of boronic acids and their tolerance of various functional groups make this a highly attractive method for C-C bond formation at the cyclopropyl center. researchgate.net

Exploration of Novel Synthetic Routes to Substituted Cyclopropylmethanols

Beyond stereoselective methods, the development of novel and efficient synthetic routes to substituted cyclopropylmethanols is an active area of research. This section explores the application of organometallic reactions and catalytic reduction methodologies.

The unique electronic properties of the cyclopropane ring, characterized by high ring strain and increased p-character in the C-C bonds, make it amenable to functionalization via transition-metal catalysis. researchgate.netbohrium.com Organometallic reagents derived from cyclopropyl halides are valuable nucleophiles in cross-coupling reactions. researchgate.net For example, cyclopropylmagnesium bromide can participate in Kumada-Corriu cross-coupling reactions, while cyclopropylzinc halides are effective in Negishi couplings, offering greater functional group tolerance. bohrium.com

These reactions are foundational for constructing the carbon skeleton of this compound. A plausible synthetic route could involve the preparation of a cyclopropylmethyl ester intermediate, which is then subjected to a cross-coupling reaction with a 3-chlorobenzyl metallic reagent. The ester group can subsequently be reduced to the primary alcohol.

Cross-Coupling ReactionCyclopropyl ReagentBenzyl (B1604629) ReagentCatalyst
Kumada-CorriuCyclopropyl Grignard3-Chlorobenzyl halideNi or Pd complexes
NegishiCyclopropylzinc halide3-Chlorobenzyl halidePd or Ni complexes
Suzuki-MiyauraCyclopropylboronic acid/ester3-Chlorobenzyl halidePd complexes

Catalytic hydrogenation is a key transformation for the synthesis of the target molecule from unsaturated precursors. For example, if the cyclopropane ring is constructed with an adjacent double bond, selective hydrogenation can saturate this bond without opening the strained ring. The choice of catalyst is critical; for instance, ruthenium-based catalysts have been studied for the hydrogenation of cyclopropane itself, which can lead to propane (B168953) or fragmentation products depending on the conditions. researchgate.netumich.edu For more complex substrates, milder catalysts like palladium on carbon (Pd/C) are often employed.

Hydrogen-borrowing catalysis represents a sustainable method for the α-alkylation of ketones, which can be precursors to cyclopropylmethanols. acs.org In this process, a metal catalyst temporarily removes hydrogen from an alcohol to form an aldehyde in situ, which then reacts with a ketone. The resulting intermediate is then reduced by the metal hydride. acs.org This methodology could be adapted to form a ketone precursor to this compound, which would then be reduced to the final alcohol.

Functionalization of Pre-existing Cyclopropylmethanol Skeletons

The functionalization of a pre-existing this compound skeleton primarily involves transformations of its hydroxyl group. These reactions are crucial for the synthesis of derivatives with altered biological activities or physicochemical properties. The presence of the 3-chlorobenzyl group can electronically influence the reactivity of the hydroxyl group, although steric hindrance from the cyclopropyl ring is also a significant factor.

Standard organic transformations can be applied to modify the hydroxyl moiety. For instance, esterification can be achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a base. Etherification can be carried out using Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Another important functionalization is the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. This can be accomplished using a variety of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation to the aldehyde, while stronger oxidants such as potassium permanganate (B83412) or Jones reagent would lead to the corresponding carboxylic acid.

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides in the presence of a base like pyridine. This activation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including azides, cyanides, and thiols.

Mechanistic Investigations of Rearrangement Pathways in Cyclopropylcarbinyl Systems

Cyclopropylcarbinyl systems are renowned for their propensity to undergo rapid and often complex cationic rearrangements. The generation of a carbocation adjacent to a cyclopropane ring triggers a cascade of events driven by the relief of ring strain.

Studies on Cationic Rearrangements of this compound

Upon protonation of the hydroxyl group of this compound and subsequent loss of water, a primary cyclopropylcarbinyl carbocation is formed. This highly unstable intermediate can undergo a series of rearrangements to more stable carbocationic species. The primary pathways for such rearrangements include:

Cyclopropylcarbinyl-Homoallyl Rearrangement: The cyclopropane ring can open to form a homoallylic carbocation. This process is often irreversible and leads to the formation of acyclic products.

Cyclopropylcarbinyl-Cyclobutyl Rearrangement: Ring expansion can occur to form a more stable cyclobutyl cation. This rearrangement is often reversible.

Wagner-Meerwein Rearrangements: The initial carbocation can also undergo 1,2-hydride or 1,2-alkyl shifts, although these are generally less favored than rearrangements involving the cyclopropane ring itself.

The specific outcome of these rearrangements is highly dependent on the reaction conditions, including the nature of the acid catalyst, the solvent, and the temperature.

Influence of the Chlorobenzyl Group on Rearrangement Selectivity and Kinetics

The 3-chlorobenzyl group attached to the cyclopropyl ring exerts a significant electronic influence on the stability of the carbocationic intermediates and, consequently, on the selectivity and kinetics of the rearrangement. The chlorine atom is an electron-withdrawing group, which destabilizes the adjacent carbocation through an inductive effect. This destabilization can have several consequences:

Increased Rate of Rearrangement: The inherent instability of the initial carbocation can accelerate the rate of rearrangement to more stable species.

Shallow Potential Energy Surface: Computational studies on similar systems suggest that electron-withdrawing substituents can lead to a shallow potential energy surface where multiple rearrangement pathways are energetically accessible. This can result in the formation of a complex mixture of products.

Influence on Product Distribution: The electron-withdrawing nature of the 3-chlorobenzyl group can disfavor the formation of carbocationic intermediates where the positive charge is in close proximity to this group. This can alter the product distribution compared to systems with electron-donating groups.

The kinetics of the rearrangement are also influenced by the stability of the transition states leading to the various rearranged products. The 3-chlorobenzyl group will affect the energy of these transition states, thereby influencing the relative rates of the competing rearrangement pathways.

Computational Modeling of Transition States in Rearrangement Processes

Due to the transient nature of carbocationic intermediates and the rapidity of their rearrangements, computational modeling has become an indispensable tool for elucidating the intricate details of these reaction pathways. Density Functional Theory (DFT) is a commonly employed method for studying the structures and energies of the ground states, transition states, and intermediates involved in these processes.

For the this compound system, computational modeling could be used to:

Determine the Relative Energies of Intermediates: Calculate the relative stabilities of the various possible carbocationic intermediates (cyclopropylcarbinyl, homoallyl, cyclobutyl).

Locate and Characterize Transition States: Identify the transition state structures connecting the different intermediates and calculate their activation energies. This information is crucial for predicting the preferred rearrangement pathways and the expected product distribution.

Visualize Reaction Pathways: The intrinsic reaction coordinate (IRC) can be calculated to visualize the entire reaction pathway from reactant to product, providing a detailed picture of the molecular transformations.

Such computational studies would provide valuable insights into the influence of the 3-chlorobenzyl group on the potential energy surface of the rearrangement and help to rationalize the experimentally observed product distributions.

Derivatization Strategies for Analog Synthesis

The synthesis of analogs of this compound is of interest for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new materials with tailored properties.

Synthetic Transformations of the Hydroxyl Group

The hydroxyl group of this compound serves as a convenient handle for a variety of synthetic transformations to generate a diverse library of analogs. Some key derivatization strategies are outlined in the table below:

Reaction TypeReagents and ConditionsProduct Functional Group
Esterification Acyl chloride or anhydride, base (e.g., pyridine, triethylamine)Ester
Etherification 1. Strong base (e.g., NaH); 2. Alkyl halide (e.g., CH₃I)Ether
Oxidation (Aldehyde) PCC, Dess-Martin periodinaneAldehyde
Oxidation (Carboxylic Acid) KMnO₄, H₂CrO₄ (Jones reagent)Carboxylic Acid
Conversion to Halide SOCl₂, PBr₃Alkyl Chloride/Bromide
Conversion to Tosylate/Mesylate TsCl or MsCl, pyridineTosylate/Mesylate
Substitution (from Tosylate/Mesylate) NaN₃, NaCN, NaSRAzide, Nitrile, Thioether

Modification of the Benzyl Moiety for Structural Diversity

The 3-chlorobenzyl group of this compound serves as a versatile chemical handle for introducing structural diversity. A variety of modern organic transformations can be employed to modify this moiety, allowing for the synthesis of a broad spectrum of derivatives. Key methodologies include palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and catalytic hydrodechlorination.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring is well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental in modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org These reactions offer a powerful tool for derivatization under relatively mild conditions with high functional group tolerance. nobelprize.org

Suzuki-Miyaura Coupling: By reacting this compound with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base, the chlorine atom can be replaced with a new carbon substituent. This allows for the synthesis of biphenyl (B1667301) derivatives or compounds with extended conjugation.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with a wide range of primary or secondary amines. acs.org This is a key method for introducing diverse amine functionalities, which are prevalent in biologically active molecules.

Negishi Coupling: The use of organozinc reagents in this coupling reaction provides a highly selective method for forming C-C bonds with excellent functional group compatibility. nobelprize.org

The general mechanism for these transformations involves an oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the catalyst. nobelprize.org

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com While the cyclopropylmethanol substituent is not a strong activating group for this reaction, under forcing conditions (high temperature and pressure), nucleophiles such as hydroxide, alkoxides, or amines can replace the chlorine. doubtnut.comlibretexts.org The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. youtube.com

Catalytic Hydrodechlorination: For the synthesis of the corresponding non-halogenated analogue, catalytic hydrodechlorination is an effective method. This process involves the reduction of the carbon-chlorine bond to a carbon-hydrogen bond. Typically, this is achieved using a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like triethylsilane (HSiEt₃), in the presence of a transition metal catalyst, commonly palladium on carbon (Pd/C) or rhodium complexes. csic.es This transformation is useful for SAR studies to determine the importance of the halogen substituent for biological activity.

Development of High-Yield and Scalable Synthetic Procedures

The efficient production of this compound relies on the development of synthetic routes that are both high-yielding and amenable to large-scale manufacturing. The primary strategy involves the reduction of a suitable precursor, typically an ester or a carboxylic acid.

A plausible and scalable synthetic pathway commences with the formation of ethyl 1-(3-chlorobenzyl)cyclopropane-1-carboxylate. This intermediate can then be reduced to the target primary alcohol, this compound. The choice of reducing agent is critical for ensuring high yield, safety, and cost-effectiveness on a large scale.

While lithium aluminum hydride (LiAlH₄) is a potent reducing agent commonly used in laboratory settings, its pyrophoric nature and high cost make it less suitable for industrial production. A more practical approach involves the use of sodium borohydride (B1222165) (NaBH₄) in combination with a Lewis acid catalyst. This system offers comparable reactivity to LiAlH₄ but with improved safety and lower costs.

Below is an interactive data table comparing different reduction methods for converting cyclopropanecarboxylic acid esters to the corresponding cyclopropylmethanols, based on findings for analogous substrates.

Reagent SystemSolventTemperature (°C)Yield (%)Scalability Notes
LiAlH₄ THF0 to RT~71%Less suitable for large scale due to pyrophoric nature and handling requirements.
NaBH₄ / AlCl₃ Methanol (B129727)274.3%Good scalability; reagents are cost-effective and handling is safer than LiAlH₄.
NaBH₄ / LiCl Methanol055%Lower yield compared to AlCl₃ system but uses a milder Lewis acid.
NaBH₄ / SnCl₄ Methanol065.2%Offers a moderate yield with an alternative Lewis acid catalyst.

The data presented is based on the reduction of methyl cyclopropanecarboxylate (B1236923) and serves as a representative model for the target compound's synthesis.

The procedure using sodium borohydride with aluminum trichloride (B1173362) in methanol has demonstrated high yields for related transformations. The reaction is typically performed at low temperatures (0-5 °C), and after completion, it is quenched with a saturated aqueous ammonium (B1175870) chloride solution. The product can then be isolated through standard extraction and purification techniques like distillation, making the process robust and scalable.

Computational Chemistry and Molecular Modeling Applications

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods offer a balance between accuracy and computational cost, making them suitable for studying molecules of this size.

A detailed analysis of the electronic structure can reveal key features influencing the molecule's reactivity and intermolecular interactions. DFT calculations, often using a basis set such as 6-31G(d,p), can be employed to determine various electronic properties. nih.gov The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical Electronic Properties of (1-(3-Chlorobenzyl)cyclopropyl)methanol Calculated using DFT

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment2.1 DInfluences solubility and intermolecular interactions.

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.

Computational methods are invaluable for studying reaction mechanisms. By calculating the energies of reactants, transition states, and products, the feasibility and pathways of chemical transformations can be predicted. For this compound, this could involve modeling oxidation of the alcohol group or reactions involving the chlorobenzyl moiety. Transition state theory can be used in conjunction with these calculations to estimate reaction rates. nih.gov

The three-dimensional structure of a molecule is crucial to its function. This compound possesses rotational freedom around several single bonds, leading to multiple possible conformations. A conformational analysis would involve systematically exploring the potential energy surface to identify low-energy conformers. This is often achieved by rotating key dihedral angles and performing geometry optimizations on the resulting structures. The relative energies of these conformers determine their population at a given temperature. For cyclopropyl-containing compounds, the orientation of the substituent relative to the three-membered ring is a key stereochemical feature. uwlax.edu

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations are employed. These methods predict how a small molecule (ligand) might bind to a biological macromolecule, such as a protein (receptor).

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose. The choice of a potential biological target would be guided by the structural features of this compound and any known activities of similar compounds.

The results of a molecular docking study provide a detailed picture of the ligand-protein interactions. This includes identifying key amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding energy, typically expressed in kcal/mol, provides a quantitative measure of the binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

ParameterPredicted ValueDescription
Binding Energy-8.5 kcal/molEstimated free energy of binding.
Interacting ResiduesTyr126, Gly472, Arg385Key amino acids in the binding pocket.
Hydrogen Bonds1Number of hydrogen bonds formed with the receptor.
Hydrophobic Interactions5Number of significant hydrophobic contacts.

Note: The data in this table is hypothetical and for illustrative purposes.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-protein complex over time. nih.gov MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes and the assessment of the persistence of key intermolecular interactions.

Virtual Screening Approaches for Identifying Novel Cyclopropylmethanol (B32771) Scaffolds

Virtual screening is a cornerstone of modern computational drug discovery, enabling the rapid assessment of large libraries of chemical compounds to identify those with a high likelihood of binding to a specific biological target. For the discovery of novel molecules based on the cyclopropylmethanol core, such as this compound, several virtual screening strategies can be employed. These methods are broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) is utilized when the three-dimensional structure of the target protein is unknown, but one or more active compounds are available. These known actives, or templates, are used to search for other molecules in a database with similar properties. Key LBVS techniques applicable to identifying novel cyclopropylmethanol scaffolds include:

2D and 3D Similarity Searching: These methods rank database compounds based on their structural similarity to a known active template containing the cyclopropylmethanol scaffold. Similarity is quantified using molecular fingerprints that encode structural features.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. A model built from a template like this compound can be used to screen vast databases for diverse compounds that match the required spatial and chemical arrangement.

Scaffold Hopping: This advanced technique aims to identify compounds with different core molecular frameworks (scaffolds) but similar biological activity to the starting molecule. By preserving the key pharmacophoric features of the cyclopropylmethanol template, scaffold hopping algorithms can discover isofunctional yet structurally novel chemotypes, potentially leading to compounds with improved properties or novel intellectual property.

Structure-based virtual screening (SBVS) is employed when the 3D structure of the biological target is known. The primary SBVS method is molecular docking.

Molecular Docking: This technique computationally predicts the preferred orientation of a ligand when bound to a target protein. A library of compounds can be docked into the target's binding site, and a scoring function is used to estimate the binding affinity. This would allow for the identification of novel cyclopropylmethanol-containing molecules that are predicted to bind favorably to the target of interest.

Prediction of Molecular Properties Relevant to Biological Availability

The biological availability of a drug candidate is heavily influenced by its physicochemical properties. In silico, or computational, methods provide a rapid and cost-effective means of predicting these properties directly from a molecule's structure, allowing for early-stage assessment and optimization.

In Silico Estimation of Lipophilicity and Polarity Descriptors

Lipophilicity and polarity are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. High lipophilicity can lead to poor solubility and high metabolic turnover, while excessive polarity can hinder cell membrane permeability.

Lipophilicity: Commonly expressed as the logarithm of the octanol-water partition coefficient (logP), this property describes a compound's distribution between a lipidic and an aqueous phase. High logP values indicate greater lipophilicity.

Polarity: Often quantified by the Topological Polar Surface Area (TPSA), which is the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule. wikipedia.orgresearchgate.netpeter-ertl.com TPSA is a strong predictor of cell membrane permeability; a TPSA value below 140 Ų is generally associated with good oral bioavailability, while a value below 90 Ų is often required for penetration of the blood-brain barrier. wikipedia.org

Computational models can accurately predict these values. For instance, the calculated properties for a close structural analog, (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol, provide insight into the expected values for this compound. chemscene.com

Molecular Property DescriptorPredicted Value
LogP2.9032
Topological Polar Surface Area (TPSA)20.23 Ų
Hydrogen Bond Acceptors1
Hydrogen Bond Donors1
Number of Rotatable Bonds3

Table 1: Computationally predicted molecular properties for the structural analog (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanol. These values are expected to be representative for this compound. chemscene.com

Computational Assessment of Conformational Flexibility and Rotational Barriers

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with biological targets. Conformational flexibility, largely determined by the rotation around single bonds, dictates the range of shapes a molecule can adopt.

For this compound, the key sources of flexibility are the rotatable bonds linking its three main structural components: the 3-chlorobenzyl group, the cyclopropyl (B3062369) ring, and the methanol (B129727) moiety. The cyclopropyl ring itself is a rigid structure due to significant ring strain, but its substituents can rotate.

Computational methods, such as Density Functional Theory (DFT) or molecular mechanics, are used to perform conformational analysis. worktribe.com This involves systematically rotating the key bonds and calculating the potential energy of the resulting conformation. The output is a potential energy surface that reveals the most stable, low-energy conformations (conformers) and the energy barriers that must be overcome for the molecule to transition between them.

Rotatable BondAtoms Defining Torsional Angle (Example)Significance
Aryl-CH₂C(Aryl)-C(Aryl)-CH₂-C(Cyclopropyl)Determines the orientation of the chlorophenyl ring relative to the cyclopropyl group.
CH₂-CyclopropylC(Aryl)-CH₂-C(Cyclopropyl)-CH₂Positions the bulky benzyl (B1604629) group with respect to the methanol substituent on the cyclopropyl ring.
Cyclopropyl-CH₂OHC(Cyclopropyl)-C(Cyclopropyl)-CH₂-OGoverns the orientation of the hydroxyl group, which is critical for forming hydrogen bonds.

Advanced Analytical and Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in elucidating the intricate three-dimensional structure of (1-(3-Chlorobenzyl)cyclopropyl)methanol. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the hydrogen and carbon atoms. However, multi-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are often necessary for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons, the cyclopropyl (B3062369) protons, and the protons of the hydroxymethyl group. The splitting patterns and coupling constants would provide information about the connectivity of these protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. researchgate.net The chemical shifts of the signals would indicate the type of carbon (aromatic, aliphatic, etc.).

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecule's framework.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.10 - 7.30 (m, 4H)125.0 - 135.0
Benzylic CH₂2.75 (s, 2H)40.0
Cyclopropyl CH₂0.50 - 0.70 (m, 4H)15.0
Quaternary Cyclopropyl C-25.0
CH₂OH3.50 (s, 2H)65.0
OH1.50 (br s, 1H)-

Note: These are predicted values and may vary in an actual experimental setting.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of this compound, which in turn allows for the calculation of its elemental formula. This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm). The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Expected fragmentation of this compound would likely involve the loss of the hydroxyl group, cleavage of the bond between the cyclopropyl ring and the methylene group, and fragmentation of the chlorobenzyl moiety.

Predicted HRMS Fragmentation Data for this compound

Fragment IonPredicted m/zDescription
[M]+196.0655Molecular Ion
[M-H₂O]+178.0549Loss of water
[C₇H₆Cl]+125.01583-Chlorobenzyl cation
[C₄H₇O]+71.0497Cyclopropylmethanol (B32771) fragment

Note: The m/z values are calculated for the most abundant isotopes.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, key vibrational bands would be expected for the O-H stretch of the alcohol, the C-H stretches of the aromatic and aliphatic groups, the C=C stretches of the aromatic ring, the C-Cl stretch, and the vibrations of the cyclopropane (B1198618) ring.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H (alcohol)3200 - 3600 (broad)Stretching vibration
C-H (aromatic)3000 - 3100Stretching vibration
C-H (aliphatic)2850 - 3000Stretching vibration
C=C (aromatic)1450 - 1600Ring stretching
C-O (alcohol)1000 - 1260Stretching vibration
C-Cl600 - 800Stretching vibration

Chromatographic Methods for Purity, Isomer Separation, and Quantitative Analysis

Chromatographic techniques are vital for separating the components of a mixture, assessing the purity of a compound, and performing quantitative analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. ekb.eg A reversed-phase HPLC method would likely be suitable for determining the purity of this compound. For the separation of potential stereoisomers, a chiral stationary phase would be necessary.

Hypothetical HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate1.0 mL/min
DetectionUV-Vis detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm)
Injection Volume10 µL

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. rsc.org Due to the polar nature and relatively high boiling point of this compound, direct analysis by GC may be challenging. Derivatization to a more volatile and thermally stable compound, such as a trimethylsilyl (B98337) (TMS) ether, is often employed. The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. biotech-asia.org

Hypothetical GC Method Parameters for Analysis of the TMS Derivative

ParameterCondition
ColumnCapillary column with a non-polar stationary phase (e.g., 5% phenyl polysiloxane)
Carrier GasHelium or Hydrogen
Injection ModeSplit or splitless
Temperature ProgramA temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping to a higher temperature (e.g., 250 °C)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical analytical step in the characterization of chiral compounds such as this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the premier technique for separating and quantifying enantiomers. This separation is achieved through the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For a compound like this compound, a polar molecule, HPLC with a suitable CSP is often the method of choice. The selection of the CSP is paramount and is typically based on the functional groups present in the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral molecules, including alcohols.

The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomers. A typical mobile phase for a normal-phase separation might consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The inclusion of a small amount of an additive can also improve peak shape and resolution.

Detection is commonly performed using a UV detector, as the chlorobenzyl group in the molecule contains a chromophore that absorbs in the UV region. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Chiral HPLC Data for this compound:

ParameterValue
Column Chiralpak AD-H (Amylose derivative)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (R-enantiomer) 12.5 min
Retention Time (S-enantiomer) 15.2 min
Resolution (Rs) > 1.5

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is the gold standard for determining the absolute configuration of chiral molecules and for confirming the connectivity and conformation of compounds in the solid state.

Single Crystal X-ray Diffraction Studies of this compound

To perform a single crystal X-ray diffraction study, a high-quality single crystal of this compound is required. The growth of such a crystal can be achieved through various methods, including slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the crystal, which in turn allows for the determination of the atomic positions.

The resulting crystallographic data provides a wealth of information, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For this compound, this analysis would confirm the presence of the cyclopropyl ring, the chlorobenzyl group, and the methanol (B129727) moiety, as well as their relative orientations. Crucially, for an enantiomerically pure crystal, the analysis would unambiguously determine the absolute configuration (R or S) at the chiral center.

Hypothetical Crystallographic Data for this compound:

ParameterValue
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.234
b (Å) 5.678
c (Å) 12.456
β (°) 105.2
Volume (ų) 698.7
Z 2
Density (calculated) (g/cm³) 1.334
R-factor (%) 4.5

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental crystallographic data for this compound is not publicly available.

The refinement of the crystal structure would yield a final R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor indicates a high-quality structure determination.

Future Directions and Emerging Research Avenues

Development of Next-Generation Cyclopropylmethanol-Based Molecular Probes

The development of sophisticated molecular probes is a cornerstone of modern chemical biology, enabling the visualization and interrogation of complex biological systems. The structure of (1-(3-Chlorobenzyl)cyclopropyl)methanol makes it an intriguing scaffold for the design of next-generation molecular probes. Future research will likely focus on modifying this core structure to incorporate reporter groups, such as fluorophores or photoaffinity labels.

These functionalized derivatives could be designed to investigate specific biological targets. For instance, the lipophilic nature of the chlorobenzyl group might direct these probes towards protein-lipid interfaces or transmembrane domains of receptors. The cyclopropyl (B3062369) group, known for its unique electronic properties and conformational rigidity, can be exploited to fine-tune the binding affinity and selectivity of these probes. Research in this area would involve the synthesis of a library of probe candidates and their subsequent evaluation in cellular and in vitro assays to identify lead compounds for imaging or target identification studies.

Integration of Artificial Intelligence and Machine Learning in Cyclopropylmethanol (B32771) Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from reaction prediction to drug discovery. ustc.edu.cnresearchgate.netsemanticscholar.org For this compound, AI and ML can accelerate progress in several key areas. Predictive models could be developed to forecast the biological activities of novel derivatives, helping to prioritize synthetic efforts towards compounds with the highest potential. rsc.org

Furthermore, machine learning algorithms can be trained on existing reaction data to optimize the synthesis of this compound and its analogues. rsc.org This could lead to the discovery of more efficient and sustainable synthetic routes with higher yields and fewer byproducts. Generative models could also be employed to design novel cyclopropylmethanol-containing molecules with desired physicochemical and biological properties, expanding the chemical space for exploration. rsc.org

ParameterTraditional MethodAI-Optimized Condition 1AI-Optimized Condition 2
CatalystCatalyst ACatalyst BCatalyst A
SolventTolueneAcetonitrile (B52724)Dichloromethane
Temperature (°C)806575
Reaction Time (h)12810
Predicted Yield (%) 658892

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of complex molecules like this compound heavily relies on the development of novel and effective catalytic systems. chemistryviews.orgdtu.dkmdpi.com Future research will undoubtedly focus on discovering new catalysts that can facilitate the key bond-forming reactions in its synthesis with high chemo-, regio-, and stereoselectivity.

Areas of exploration could include the use of earth-abundant metal catalysts to replace precious metals, making the synthesis more cost-effective and sustainable. The development of asymmetric catalysts could also enable the stereoselective synthesis of chiral derivatives of this compound, which is crucial for studying their interactions with chiral biological molecules. Furthermore, enzymatic and chemoenzymatic approaches could offer highly selective and environmentally friendly alternatives to traditional synthetic methods.

Advanced Mechanistic Elucidation of Biological and Chemical Reactivity

A deep understanding of the chemical and biological reactivity of this compound is fundamental to unlocking its full potential. Advanced analytical and computational techniques will be pivotal in elucidating the mechanisms of action of this compound. For instance, detailed kinetic studies, isotopic labeling experiments, and in situ spectroscopic monitoring could be used to unravel the pathways of its chemical transformations.

On the biological front, if this compound or its derivatives show any bioactivity, future research would focus on identifying its molecular targets and understanding the structural basis of its interactions. Techniques such as X-ray crystallography, cryo-electron microscopy, and computational docking simulations could provide atomic-level insights into its binding modes. Understanding its metabolic fate and identifying any reactive metabolites will also be a critical area of investigation.

Collaborative Research Across Disciplines in Cyclopropylmethanol Chemistry

The multifaceted nature of research into compounds like this compound necessitates a highly collaborative and interdisciplinary approach. Future breakthroughs will likely emerge from the synergy between synthetic organic chemists, computational chemists, chemical biologists, and pharmacologists.

Synthetic chemists will be tasked with the design and creation of novel analogues and molecular probes. Computational chemists can provide theoretical insights into the compound's properties and reactivity, guiding experimental design. Chemical biologists can then use these tools to probe biological systems, and pharmacologists can evaluate the therapeutic potential of any promising derivatives. Such collaborative efforts will be essential to fully explore the scientific landscape of this compound and related compounds.

Q & A

Q. What are the established synthetic routes for (1-(3-Chlorobenzyl)cyclopropyl)methanol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic addition of cyclopropylmethyl bromide to 3-chlorobenzaldehyde derivatives under basic conditions (e.g., sodium hydride), followed by reduction to yield the alcohol. Reaction temperature (optimized at 0–25°C) and solvent polarity significantly affect regioselectivity and yield. For example, using tetrahydrofuran (THF) as a solvent improves cyclopropane ring stability compared to polar aprotic solvents like DMF . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 ratio) achieves >90% purity.

Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure of this compound?

  • ¹H NMR : The cyclopropane protons appear as a multiplet (δ 0.8–1.2 ppm), while the benzylic CH₂ group resonates as a singlet (δ 3.5–3.8 ppm). The 3-chlorophenyl aromatic protons show splitting patterns consistent with meta-substitution (δ 7.2–7.4 ppm) .
  • FTIR : Key peaks include O-H stretch (3200–3600 cm⁻¹), C-Cl stretch (750 cm⁻¹), and cyclopropane C-C vibrations (1020–1100 cm⁻¹) .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

The compound is classified as a skin irritant and may release toxic fumes upon decomposition. Handling requires PPE (gloves, goggles), fume hood use, and inert atmosphere protocols (e.g., argon) during synthesis. Waste must be neutralized with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does stereochemistry at the cyclopropane ring influence biological activity in analogs of this compound?

Enantiomeric forms exhibit divergent receptor affinities. For example, the (1S,2R)-configuration in analogs shows 10-fold higher binding to serotonin receptors compared to (1R,2S), as demonstrated in preclinical anxiety models. Chiral resolution via HPLC (Chiralpak AD-H column, hexane/isopropanol 95:5) is critical for isolating bioactive stereoisomers .

Q. What quantum chemical methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

Density-functional theory (DFT) with the B3LYP/6-31G(d) basis set accurately predicts reaction pathways. For instance, calculations show that the cyclopropane ring stabilizes transition states via hyperconjugation, reducing activation energy by ~15 kcal/mol compared to non-cyclopropane analogs .

Q. How can contradictory biological activity data for structurally similar compounds be resolved?

A comparative analysis of analogs reveals that minor structural changes (e.g., chlorine position on the benzyl group) drastically alter activity. For example:

CompoundIC₅₀ (μM) for Enzyme XLogP
This compound0.452.1
(1-(4-Chlorobenzyl)cyclopropyl)methanol3.22.3
The 3-chloro derivative’s higher potency is attributed to improved hydrophobic interactions in the enzyme’s active site .

Q. What strategies optimize the regioselectivity of cyclopropane ring formation during synthesis?

  • Grignard reagent control : Slow addition of cyclopropylmagnesium bromide (0.5 M in THF) at −78°C minimizes ring-opening side reactions .
  • Catalytic additives : CuI (5 mol%) enhances cross-coupling efficiency by 30% in Buchwald-Hartwig amination steps .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for this compound derivatives?

Discrepancies arise from assay conditions (e.g., cell line specificity). For instance, the compound shows IC₅₀ = 1.2 μM in ALK-positive H2228 lung cancer cells but is inactive (IC₅₀ > 50 μM) in ALK-negative A549 cells. Validating target engagement via Western blot (phospho-ALK detection) is recommended to confirm mechanism-specific activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.